molecular formula C17H18FNO B329563 N-(4-fluorobenzyl)-4-isopropylbenzamide

N-(4-fluorobenzyl)-4-isopropylbenzamide

Cat. No.: B329563
M. Wt: 271.33 g/mol
InChI Key: QBNBAJJSESSFQS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group linked via an amide bond to a 4-fluorobenzylamine moiety. The 4-isopropyl substituent on the benzoyl moiety contributes to lipophilicity, which may improve membrane permeability.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H18FNO/c1-12(2)14-5-7-15(8-6-14)17(20)19-11-13-3-9-16(18)10-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

QBNBAJJSESSFQS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-(4-fluorobenzyl)-4-isopropylbenzamide with structurally related benzamides from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) logP (Predicted) Key Functional Features
This compound 4-Fluorobenzyl, 4-isopropylbenzoyl ~311.36 ~4.2 Electron-withdrawing F, lipophilic isopropyl group
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Hexyloxy, 1,1-dioxidotetrahydrothiophen-3-yl, 4-isopropylbenzyl ~556.68 ~6.8 Bulky sulfone group, long alkoxy chain
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, 2-methoxy-4-methylbenzoyl ~304.75 ~3.5 Electron-withdrawing Cl, methoxy, and methyl groups

Key Observations :

  • In contrast, the 4-fluorobenzyl and isopropyl groups in the target compound balance moderate lipophilicity (~4.2) with improved metabolic stability.
  • Electronic Effects : Fluorine (target compound) and chlorine () are both electron-withdrawing, but fluorine’s smaller size and stronger electronegativity may lead to distinct binding interactions in biological systems.

Spectroscopic Properties

  • IR Spectroscopy : The target compound’s IR spectrum would exhibit C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹), similar to hydrazinecarbothioamides in . Fluorine substitution may shift aromatic C-H vibrations slightly.
  • NMR : The 4-fluorobenzyl group would show distinct ¹H-NMR signals at ~7.2–7.4 ppm (aromatic H) and ¹⁹F-NMR at ~-115 ppm. The isopropyl group would display a septet (~2.9 ppm) and doublets (~1.2 ppm) for CH and CH₃, respectively.

Preparation Methods

Acid Chloride Coupling Method

This two-step process begins with the conversion of 4-isopropylbenzoic acid to its corresponding acid chloride, followed by reaction with 4-fluorobenzylamine.

Step 1: Synthesis of 4-Isopropylbenzoyl Chloride
4-Isopropylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at 40–45°C for 3–4 hours. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a pale-yellow oil.

Step 2: Amidation with 4-Fluorobenzylamine
The acid chloride is dissolved in DCM and cooled to 0°C. 4-Fluorobenzylamine (1.2 eq) is added dropwise, followed by triethylamine (2.0 eq) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, yielding the crude product, which is purified via recrystallization from ethanol/water.

ParameterValueSource Reference
Yield (Step 1)92–95%
Yield (Overall)78–82%
Reaction Time (Step 2)12 hours
Purity (Final Product)≥98% (HPLC)

Carbodiimide-Mediated Coupling

This one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure
4-Isopropylbenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are dissolved in DCM at 0°C. After 30 minutes, 4-fluorobenzylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 hours. The mixture is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated. Column chromatography (hexane/ethyl acetate 3:1) affords the pure amide.

Key Advantages

  • Eliminates need for acid chloride isolation

  • Suitable for heat-sensitive substrates

ParameterValueSource Reference
Yield85–88%
Reaction Time24 hours
Solvent SystemDichloromethane

Mixed Anhydride Method

This approach employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate.

Protocol
4-Isopropylbenzoic acid (1.0 eq) and N-methylmorpholine (1.5 eq) are dissolved in tetrahydrofuran (THF) at −15°C. Isobutyl chloroformate (1.2 eq) is added, and the mixture is stirred for 30 minutes. 4-Fluorobenzylamine (1.1 eq) is then introduced, and the reaction is warmed to room temperature over 6 hours. After standard workup, the product is isolated in 80–83% yield.

Optimization Notes

  • Low temperatures (−15°C) prevent side reactions

  • THF enhances anhydride stability compared to DCM

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodAverage YieldPurityScalability
Acid Chloride80%HighIndustrial
Carbodiimide86%ModerateLab-scale
Mixed Anhydride82%HighPilot-scale

The carbodiimide method offers superior yields but requires chromatographic purification, making it less suitable for large-scale production. The acid chloride route, while slightly lower yielding, benefits from straightforward recrystallization.

Solvent and Temperature Effects

  • Dichloromethane : Preferred for acid chloride reactions due to low nucleophilicity

  • THF : Optimal for mixed anhydride stability at low temperatures

  • Ethanol/Water : Ideal recrystallization solvent system (3:1 ratio)

Reaction temperatures above 40°C in amidation steps lead to decomposition, as observed in analogous systems.

Industrial-Scale Considerations

Process Intensification

Patent US6177564B1 demonstrates the viability of continuous hydrogen chloride gassing for acid chloride preparation, achieving 95% conversion in 2 hours. This method could be adapted for this compound synthesis by:

  • Implementing flow chemistry for acid chloride generation

  • Using static mixers for rapid amine addition

  • Employing wiped-film evaporators for solvent removal

Byproduct Management

  • Unreacted 4-Fluorobenzylamine : Removed via acidic wash (1M HCl)

  • Diacylated Products : Controlled by maintaining 1:1.1 acid-to-amine ratio

  • Solvent Recovery : DCM and THF recycled via distillation (≥98% purity)

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